4-(Thiazol-4-yl)benzoic acid

Vue d'ensemble

Description

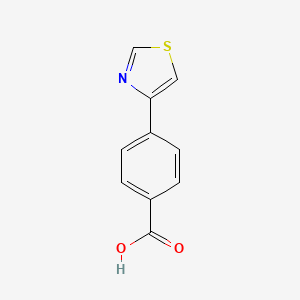

4-(Thiazol-4-yl)benzoic acid is a heterocyclic compound that features a thiazole ring attached to a benzoic acid moiety. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 4-aminobenzoic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes standard esterification with alcohols under acidic catalysis. This reaction is critical for prodrug development and solubility modulation:

Reaction Example:

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| Methanol, reflux | H₂SO₄ | 85-90% | |

| Ethanol, room temp | DCC/DMAP | 78% |

Substitution Reactions on the Thiazole Ring

Electrophilic substitution occurs preferentially at the thiazole ring’s C-2 and C-5 positions. Halogenation and alkoxy group introductions are common:

Key Findings:

-

Halogenation: Treatment with N-bromosuccinimide (NBS) in DMF yields 5-bromo derivatives .

-

Alkoxy Substitution: Reaction with 2-methoxybenzyl chloride under basic conditions introduces methoxy groups at C-2 .

Optimized Parameters for Bromination:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 4 hr |

| Yield | 92% |

Oxidation and Reduction Reactions

The hydroxyl and carboxylic acid groups participate in redox reactions:

Oxidation

-

Benzoic Acid Moiety: Resistant to further oxidation under mild conditions.

-

Thiazole Ring: Susceptible to ring-opening oxidation with KMnO₄ in acidic media, forming sulfonic acid derivatives.

Reduction

-

Sodium borohydride selectively reduces carbonyl groups in ester derivatives while preserving the thiazole ring.

Catalytic Cyclocondensation Reactions

4-(Thiazol-4-yl)benzoic acid derivatives serve as intermediates in heterocycle synthesis. A notable application is in preparing 2,3-disubstituted thiazolidin-4-ones via Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyzed reactions :

Mechanistic Pathway:

-

Aldehyde Activation: Catalyst polarizes the aldehyde carbonyl.

-

Nucleophilic Attack: Benzo[d]thiazol-2-amine attacks the activated aldehyde.

-

Cyclization: Thioglycolic acid facilitates ring closure to form thiazolidin-4-one.

| Reaction Component | Role |

|---|---|

| Fe₃O₄@SiO₂ catalyst | Lewis acid activation |

| Ethanol | Solvent |

| 80°C | Optimal temperature |

Biological Activity Modulation via Structural Modifications

Strategic substitutions enhance bioactivity:

-

3-Position Modifications: Introducing 2-halo-benzyloxy groups at the benzoic acid’s 3-position increases protein kinase CK2 inhibition (IC₅₀ = 0.014–0.016 μM) and antiproliferative activity (CC₅₀ = 1.5–3.3 μM in A549 cells) .

Stability and Reaction Limitations

-

Thermal Sensitivity: Decomposes above 200°C, limiting high-temperature applications.

-

pH Dependency: Acidic conditions promote decarboxylation, while basic media favor thiazole ring hydrolysis.

This compound’s versatility in electrophilic substitution, redox transformations, and catalytic applications positions it as a cornerstone in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-(thiazol-4-yl)benzoic acid derivatives as anticancer agents. For instance, a series of hybrids incorporating thiazole moieties have shown promising cytotoxic effects against various cancer cell lines:

These compounds exhibited selective cytotoxicity, indicating their potential for further development as targeted cancer therapies.

Antimicrobial Properties

The thiazole ring is known for its antimicrobial properties. Compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic formulations.

Polymerization Initiators

This compound has been utilized in the synthesis of novel polymers due to its ability to act as a polymerization initiator. The incorporation of thiazole groups enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in coatings and adhesives.

Photovoltaic Applications

Research indicates that compounds containing thiazole units can be employed in organic photovoltaic devices. The electronic properties of this compound facilitate charge transfer processes, improving the efficiency of solar cells.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated significant biological activity:

- Synthesis Method : A one-pot synthesis approach was employed to create multiple derivatives efficiently.

- Biological Evaluation : The synthesized compounds were tested for their anticancer and antimicrobial activities, revealing several candidates with promising results.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of thiazole-containing compounds. These models help in optimizing the structure for enhanced efficacy against specific targets.

Mécanisme D'action

The mechanism of action of 4-(Thiazol-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death in cancer cells . The aromaticity and electron-donating properties of the thiazole ring play a crucial role in these interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: A basic heterocyclic compound with similar chemical properties.

Benzothiazole: Contains a fused benzene and thiazole ring, offering different reactivity and applications.

4-(1,2,4-Triazol-4-yl)benzoic acid: Another heterocyclic compound with a triazole ring instead of a thiazole ring.

Uniqueness

4-(Thiazol-4-yl)benzoic acid is unique due to the presence of both the thiazole and benzoic acid moieties, which confer distinct chemical reactivity and biological activity.

Activité Biologique

4-(Thiazol-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety substituted with a thiazole ring. Its chemical formula is CHNOS, and it exhibits both acidic and aromatic characteristics, which contribute to its biological activity.

Biological Activities

The biological activities of this compound have been investigated through various studies. Below are some key findings:

1. Antitumor Activity

Studies have shown that derivatives of thiazole-containing compounds, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications to the compound's structure have led to enhanced activity against lung cancer cells (A549) with reported IC values ranging from 1.5 to 3.3 μM .

2. Protein Kinase Inhibition

Research indicates that this compound acts as an inhibitor of protein kinase CK2, which is implicated in various cellular processes including cell proliferation and survival. The compound showed potent inhibition with IC values between 0.0046 and 0.017 μM for different isoforms of CK2 .

3. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It was found to inhibit neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in neurodegenerative diseases .

4. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Protein Kinases : As a CK2 inhibitor, it disrupts signaling pathways that promote cancer cell survival and proliferation.

- Modulation of Neurotransmitter Enzymes : By inhibiting enzymes like ACE, it may help regulate blood pressure and neuroinflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

- Cancer Treatment : A study involving A549 lung cancer cells demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection : In models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved neuronal survival rates.

Data Summary

The following table summarizes key biological activities and their corresponding metrics for this compound:

| Biological Activity | Effect/Outcome | IC/CC Value |

|---|---|---|

| Antitumor | Inhibition of A549 cell growth | 1.5 - 3.3 μM |

| Protein Kinase CK2 Inhibition | Potent inhibition | 0.0046 - 0.017 μM |

| Neurolysin Inhibition | Reduced neuroinflammation | Not specified |

| Antimicrobial | Inhibition of bacterial growth | Not specified |

Propriétés

IUPAC Name |

4-(1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJLKDMESZPSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655821 | |

| Record name | 4-(1,3-Thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877758-98-0 | |

| Record name | 4-(1,3-Thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.